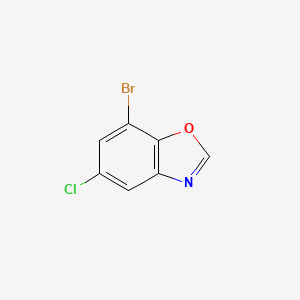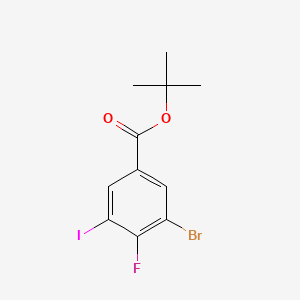![molecular formula C11H20BF3KNO2 B13471922 Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide](/img/structure/B13471922.png)
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide is a chemical compound that features a trifluoroborate group attached to a cyclohexyl ring, which is further modified with a tert-butoxycarbonyl-protected amine. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide typically involves the following steps:
Protection of the amine group: The amine group on the cyclohexyl ring is protected using tert-butyl dicarbonate (Boc2O) to form the tert-butoxycarbonyl (Boc) derivative.
Formation of the trifluoroborate: The protected amine is then reacted with a boron reagent, such as potassium trifluoroborate, under suitable conditions to form the desired trifluoroborate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide can undergo various types of chemical reactions, including:
Substitution reactions: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Typically involves palladium catalysts and bases such as potassium carbonate or cesium carbonate in solvents like ethanol or water.
Deprotection: Commonly uses acids like hydrochloric acid or trifluoroacetic acid.
Major Products Formed
Suzuki-Miyaura coupling: Produces biaryl or aryl-alkyl compounds.
Deprotection: Yields the free amine derivative of the cyclohexyl ring.
Aplicaciones Científicas De Investigación
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: May be used in the development of pharmaceuticals, particularly those requiring specific structural motifs.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism of action of potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide in chemical reactions involves the following:
Suzuki-Miyaura coupling: The trifluoroborate group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Deprotection: The tert-butoxycarbonyl group is cleaved under acidic conditions, releasing the free amine.
Comparación Con Compuestos Similares
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Potassium phenoxide: Another base used in various organic reactions.
Potassium acetate: Commonly used in organic synthesis as a base and catalyst.
Uniqueness
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide is unique due to its combination of a protected amine and a trifluoroborate group, which allows it to participate in a wide range of chemical reactions while maintaining stability under various conditions.
Propiedades
Fórmula molecular |
C11H20BF3KNO2 |
|---|---|
Peso molecular |
305.19 g/mol |
Nombre IUPAC |
potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]boranuide |
InChI |
InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-9-6-4-8(5-7-9)12(13,14)15;/h8-9H,4-7H2,1-3H3,(H,16,17);/q-1;+1 |
Clave InChI |
FQGONLUNLNJBIH-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CCC(CC1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



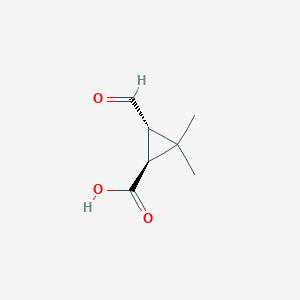

![N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471855.png)
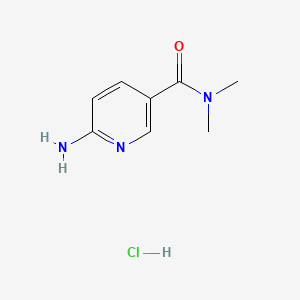
![Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13471865.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B13471872.png)
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B13471878.png)
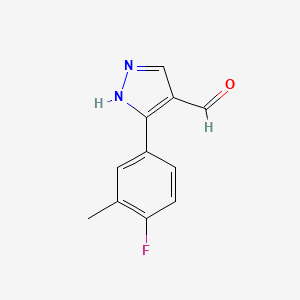
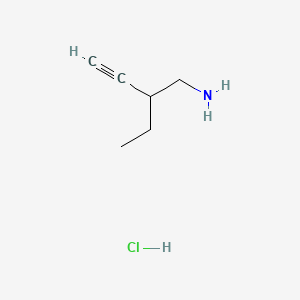
![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate](/img/structure/B13471896.png)
